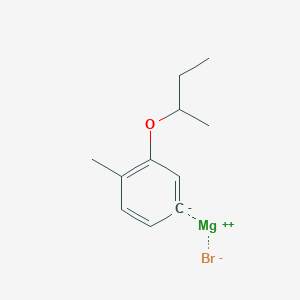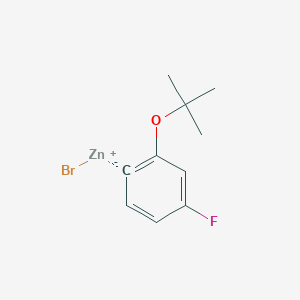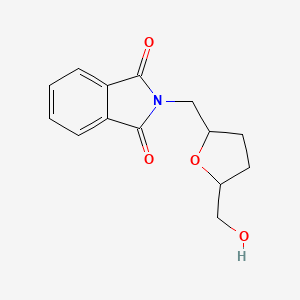
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydrofuran ring and an isoindoline-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. The tetrahydrofuran ring can be introduced through a series of reactions involving hydroxymethylation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method not only reduces the environmental impact but also simplifies the purification process .
化学反应分析
Types of Reactions
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, reduced isoindoline derivatives, and substituted tetrahydrofuran derivatives .
科学研究应用
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors, such as the dopamine receptor D2.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Compounds like 2-hydroxymethyl tetrahydrofuran share the tetrahydrofuran ring but differ in the attached functional groups
Uniqueness
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific biological targets, such as the dopamine receptor D2, sets it apart from other similar compounds .
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
2-[[5-(hydroxymethyl)oxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 |
InChI 键 |
LORMLKZEWBKXPO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1CN2C(=O)C3=CC=CC=C3C2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



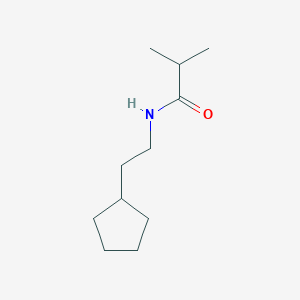
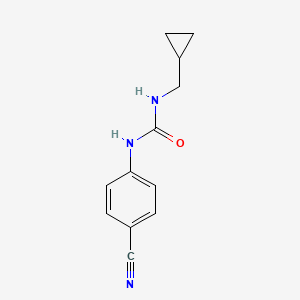
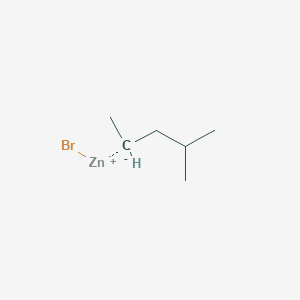


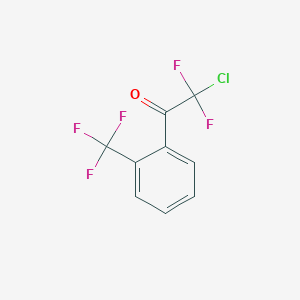
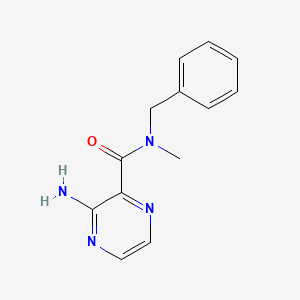
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
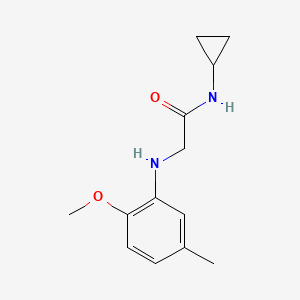
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)

